molecular formula C14H15NO2 B6367520 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261915-23-4

3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367520
CAS RN: 1261915-23-4
M. Wt: 229.27 g/mol
InChI Key: WFWJZYUPWMCZPG-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine (95%) is a compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic organic compound, and is commonly referred to by its abbreviation 3-E2MHP. This compound has been used in the synthesis of various other compounds, as well as in a variety of biochemical and physiological experiments. In

Scientific Research Applications

3-E2MHP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-ethoxy-2-methylphenyl-2-hydroxy-1-naphthaldehyde and 4-ethoxy-2-methylphenyl-2-hydroxy-1-naphthoic acid. It has also been used in the synthesis of a variety of other compounds, such as 4-ethoxy-2-methyl-1-phenyl-1-propanol and 4-ethoxy-2-methyl-1-phenyl-1-propanal. In addition, 3-E2MHP has been used in a variety of biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 3-E2MHP is not fully understood, but it is believed to act as a proton acceptor. This is due to the presence of the hydroxyl group, which is capable of accepting protons from other molecules. This property makes 3-E2MHP useful in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-E2MHP are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and analgesic properties, and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using 3-E2MHP in laboratory experiments include its low cost, its availability, and its easy synthesis. It is also relatively non-toxic and has a wide range of applications. The main limitation of 3-E2MHP is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

The future directions for the use of 3-E2MHP in scientific research include further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted to better understand its mechanism of action, as well as to explore potential new applications. Finally, further research could be conducted to explore the potential use of 3-E2MHP in drug development and delivery.

Synthesis Methods

The synthesis of 3-E2MHP is a relatively simple process. It begins with the reaction of 4-ethoxy-2-methylphenol with pyridine hydrochloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction produces a pyridine derivative, which is then treated with hydrazine hydrate to form 3-E2MHP. The overall reaction is as follows:
4-ethoxy-2-methylphenol + pyridine hydrochloride + p-toluenesulfonic acid → pyridine derivative
pyridine derivative + hydrazine hydrate → 3-E2MHP

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-11-6-7-12(10(2)9-11)13-5-4-8-15-14(13)16/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWJZYUPWMCZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682930
Record name 3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one

CAS RN

1261915-23-4
Record name 2(1H)-Pyridinone, 3-(4-ethoxy-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261915-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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